

Triammonium Salts of Dithiocarbamic Acids: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Triammonium*

Cat. No.: *B15348185*

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of **triammonium** salts of dithiocarbamic acids, a class of compounds with significant potential in various research and drug development applications. This document elucidates their core chemical principles, synthesis, and biological activities, with a focus on their mechanisms of action. It is important to note that while the term "**triammonium**" might be interpreted in several ways, in the context of dithiocarbamate salts, it most commonly refers to the cation formed from a tertiary amine, such as triethylamine, resulting in a trialkylammonium salt. This guide will focus on these trialkylammonium salts, with triethylammonium dithiocarbamate serving as a primary example.

Chemical Properties and Stability

Trialkylammonium salts of dithiocarbamic acids are typically pale-colored solids soluble in water and polar organic solvents[1]. The stability of these compounds is a critical consideration for their application. Dithiocarbamates are known to be unstable in acidic conditions, readily decomposing into carbon disulfide and the corresponding amine[2]. Therefore, it is recommended to prepare solutions fresh for experimental use. In alkaline conditions, their stability is significantly improved[2].

Table 1: Physicochemical Properties of Triethylammonium Chloride

Property	Value	Reference
Molecular Formula	C6H16ClN	[3]
Molecular Weight	137.65 g/mol	[1]
Melting Point	255-258 °C	[1]
Solubility in Water	1440 g/L	[1]
pH (10 g/L in H ₂ O)	5 (at 20 °C)	[1]

Note: Data for triethylammonium chloride is provided as a reference for the cation's general properties.

Synthesis of Trialkylammonium Dithiocarbamates

The synthesis of trialkylammonium salts of dithiocarbamic acids is a straightforward process involving the reaction of a secondary amine with carbon disulfide in the presence of a tertiary amine, which acts as a base.

General Experimental Protocol: Synthesis of Triethylammonium N,N-diethyldithiocarbamate

This protocol describes the synthesis of a representative trialkylammonium dithiocarbamate salt.

Materials:

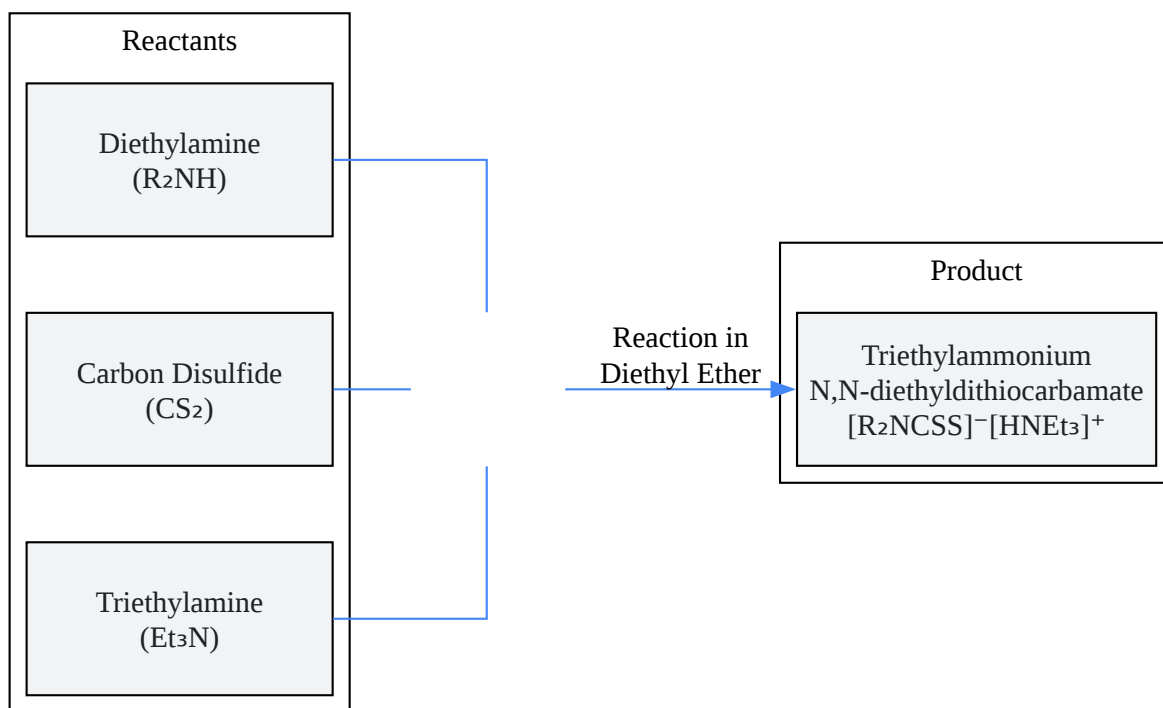
- Diethylamine
- Carbon disulfide (CS₂)
- Triethylamine (Et₃N)
- Anhydrous diethyl ether or other suitable non-polar solvent for precipitation
- Ice bath

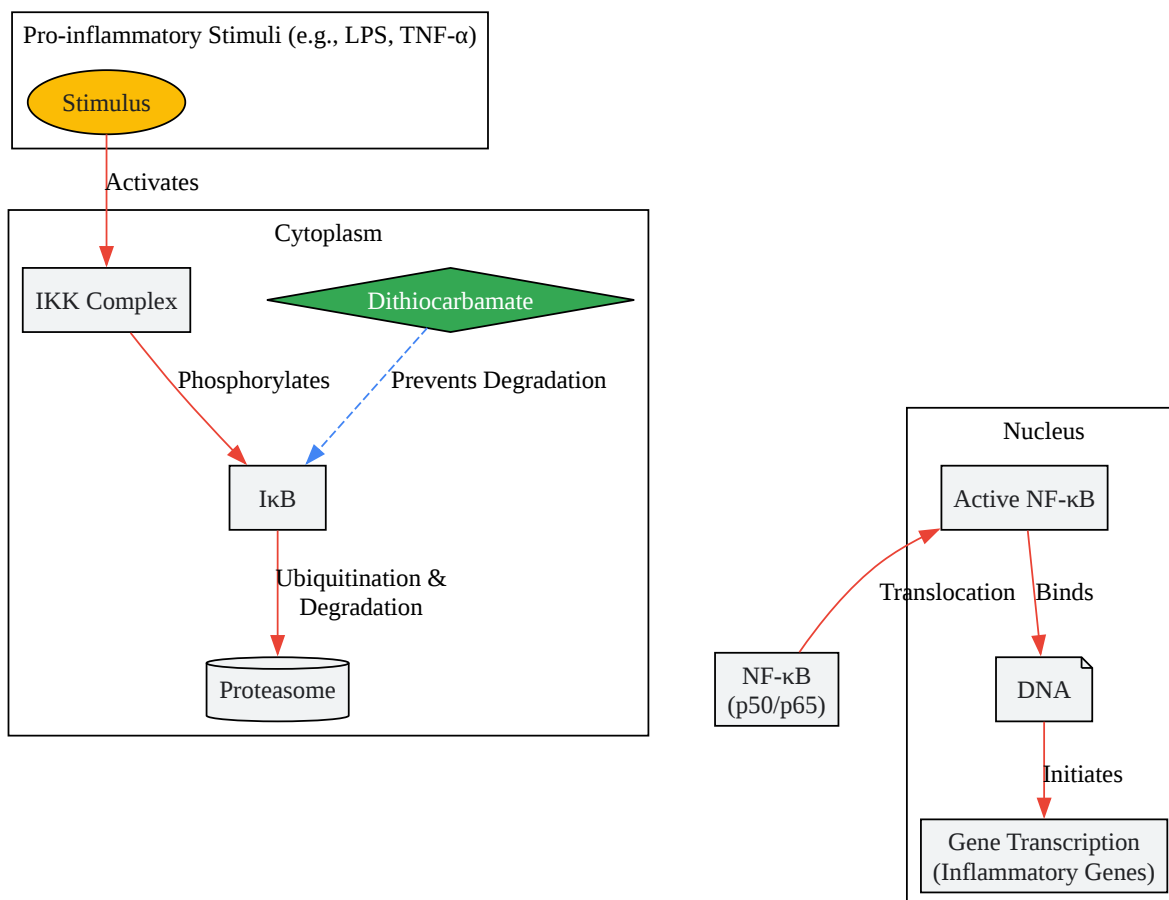
- Magnetic stirrer and stir bar
- Round-bottom flask
- Dropping funnel

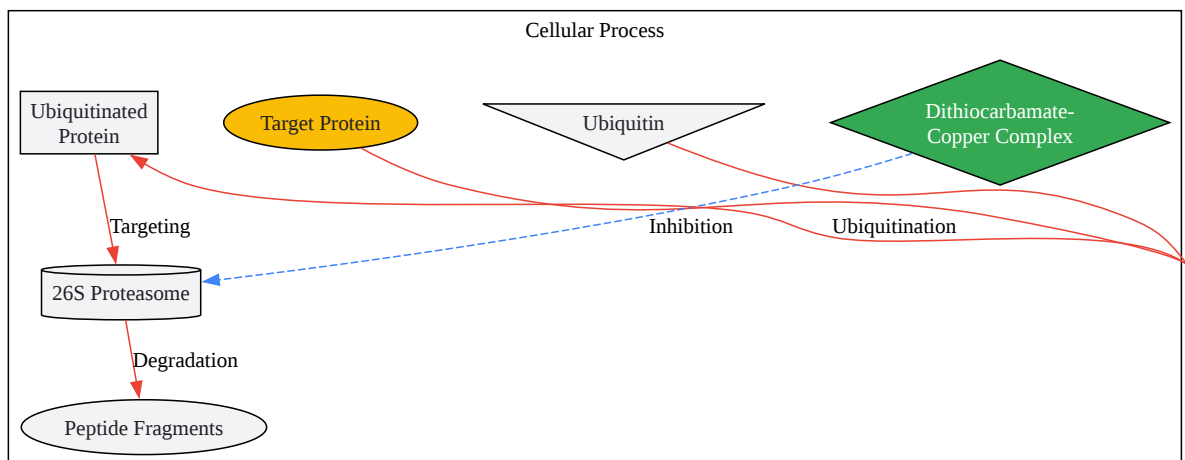
Procedure:

- In a round-bottom flask, dissolve diethylamine (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath with continuous stirring.
- Slowly add carbon disulfide (1 equivalent) dropwise to the cooled solution using a dropping funnel. A white precipitate may start to form.
- To this mixture, add triethylamine (1 equivalent) dropwise. The triethylamine acts as a base to deprotonate the in-situ formed dithiocarbamic acid.
- Allow the reaction mixture to stir in the ice bath for 1-2 hours, and then let it slowly warm to room temperature and stir for an additional 1-2 hours.
- The resulting precipitate, triethylammonium N,N-diethyldithiocarbamate, is collected by filtration.
- Wash the precipitate with cold anhydrous diethyl ether to remove any unreacted starting materials.
- Dry the final product under vacuum.

Diagram 1: Synthesis of Triethylammonium N,N-diethyldithiocarbamate







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